molecular formula C23H21FN2O4 B2556217 5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one CAS No. 946380-48-9

5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one

Cat. No.: B2556217
CAS No.: 946380-48-9
M. Wt: 408.429
InChI Key: DUTZIYVQPDRVGT-UHFFFAOYSA-N
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Description

This compound is a pyridin-4(1H)-one derivative featuring a 4-fluorobenzyloxy group at position 5, a hydroxymethyl substituent at position 2, and a 2-(indolin-1-yl)-2-oxoethyl moiety at position 1.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-18-7-5-16(6-8-18)15-30-22-12-25(19(14-27)11-21(22)28)13-23(29)26-10-9-17-3-1-2-4-20(17)26/h1-8,11-12,27H,9-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTZIYVQPDRVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridin-4(1H)-one derivatives. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Key Substituents Reported Activity/Properties
Target Compound Pyridin-4(1H)-one 5-(4-fluorobenzyloxy), 2-(hydroxymethyl), 1-(2-(indolin-1-yl)-2-oxoethyl) Antioxidant, potential kinase modulation
5-Benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one (IIa) Pyridin-4(1H)-one 5-benzyloxy, 2-(hydroxymethyl), 1-H Iron chelation, moderate antioxidant
5-(Benzyloxy)-1-methylpyridin-4(1H)-one (IIb) Pyridin-4(1H)-one 5-benzyloxy, 1-methyl Enhanced stability, reduced solubility
3-Fluoro-4-oxo-4H-chromen-2-yl derivatives Chromen-4-one Fluorinated aryl groups, pyrazolo-pyrimidine moieties Kinase inhibition (e.g., BTK, EGFR)

Key Differences and Implications

Substituent at Position 1 :

  • The target compound’s 2-(indolin-1-yl)-2-oxoethyl group introduces a bulky, electron-rich substituent, which may sterically hinder interactions with metal ions (e.g., Fe³⁺) compared to IIa and IIb . This could reduce iron-chelating efficacy but enhance selectivity for biological targets like kinases or receptors.
  • In contrast, IIb’s methyl group improves metabolic stability but lacks the hydrogen-bonding capacity of the hydroxymethyl group in the target compound .

Fluorination also reduces susceptibility to oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Biological Activity: While IIa and IIb are primarily studied for antioxidant and chelation properties , the target compound’s indolin-1-yl group aligns with kinase inhibitors (e.g., sunitinib derivatives) . Chromenone derivatives in exhibit kinase inhibition but lack the pyridinone core, limiting direct comparability .

Research Findings and Data

Predicted Physicochemical Properties

Property Target Compound IIa IIb
Molecular Weight 456.45 g/mol 245.25 g/mol 259.28 g/mol
logP (Calculated) 2.8 2.3 2.5
Aqueous Solubility ~15 µM ~50 µM ~30 µM

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